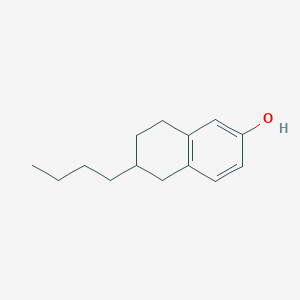
6-Butyl-5,6,7,8-tetrahydronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyl-5,6,7,8-tetrahydronaphthalen-2-ol is a chemical compound belonging to the class of tetralins It is characterized by a butyl group attached to the 6th position of a tetrahydronaphthalen-2-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 6-butyl-2-naphthol using a palladium or platinum catalyst under high pressure and temperature conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to achieve the desired purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Butyl-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or alkylation using alkyl halides.
Major Products Formed
Oxidation: Ketones or quinones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
6-Butyl-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Butyl-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to its observed biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthol: A similar compound with a hydroxyl group at the 2nd position.
6-Hydroxytetralin: Another tetralin derivative with a hydroxyl group at the 6th position.
6-Tetralinol: A tetralin derivative with a hydroxyl group at the 6th position.
Uniqueness
6-Butyl-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the presence of the butyl group at the 6th position, which imparts distinct chemical and biological properties. This structural modification can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
160809-14-3 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
6-butyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C14H20O/c1-2-3-4-11-5-6-13-10-14(15)8-7-12(13)9-11/h7-8,10-11,15H,2-6,9H2,1H3 |
InChI Key |
LFJCYSIWRGCOLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC2=C(C1)C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)
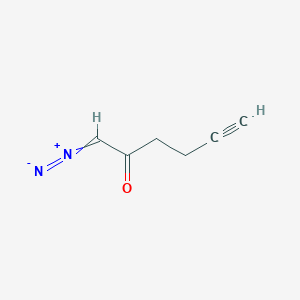
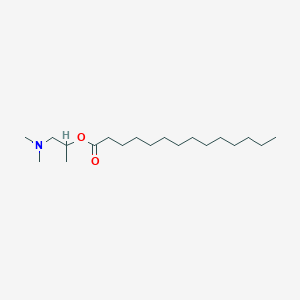
![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)
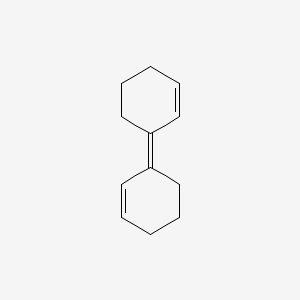
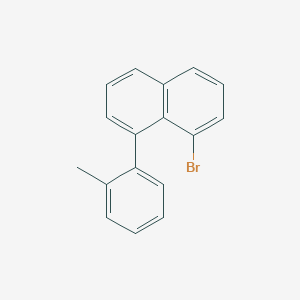

![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
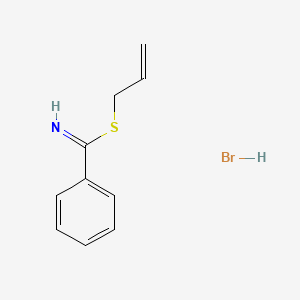
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
